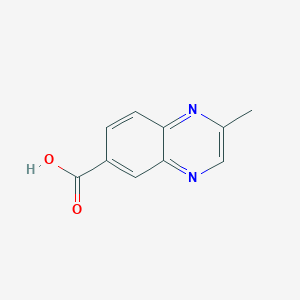

2-Methylquinoxaline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-11-9-4-7(10(13)14)2-3-8(9)12-6/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVISYCQYHXXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylquinoxaline 6 Carboxylic Acid and Its Precursors

Classical Condensation Reactions for Quinoxaline (B1680401) Core Formation

The formation of the quinoxaline ring is a cornerstone of its synthetic chemistry, traditionally achieved through the condensation of an aromatic diamine with a dicarbonyl compound. This versatile reaction allows for the introduction of various substituents onto the pyrazine (B50134) ring of the quinoxaline system.

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most fundamental and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govchim.it This reaction is known for its efficiency and broad applicability, providing a direct route to a wide array of quinoxaline derivatives. organic-chemistry.org The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product.

A variety of catalysts and reaction conditions have been developed to optimize this condensation, including the use of recyclable alumina-supported heteropolyoxometalates, which allow the reaction to proceed at room temperature with high yields. nih.gov Other approaches have utilized catalysts like nickel nanoparticles and iodine under microwave irradiation to promote the reaction. sapub.org The choice of solvent and catalyst can significantly influence the reaction rate and the purity of the final product. nih.govsapub.org

Specific Precursors and Optimized Reaction Conditions for Quinoxaline-6-Carboxylic Acid Derivatives

To specifically synthesize quinoxaline-6-carboxylic acid derivatives, 3,4-diaminobenzoic acid is the precursor of choice for the diamine component. thieme-connect.deuni-konstanz.dethieme-connect.com This starting material directly incorporates the carboxylic acid group at the desired 6-position of the resulting quinoxaline ring. The dicarbonyl component in the synthesis of 2-methylquinoxaline-6-carboxylic acid would be pyruvaldehyde (methylglyoxal).

The reaction of 3,4-diaminobenzoic acid with 1,2-dicarbonyl compounds can be performed in high-temperature water, which serves as a greener alternative to volatile organic solvents. thieme-connect.deuni-konstanz.dethieme-connect.com However, a significant challenge in this approach is the potential for decarboxylation of the 3,4-diaminobenzoic acid starting material or the quinoxaline-6-carboxylic acid product at elevated temperatures, leading to the formation of undesired side products. thieme-connect.deuni-konstanz.de To minimize this decarboxylation, careful optimization of reaction parameters such as temperature and reaction time is crucial. For instance, conducting the reaction at temperatures between 150–230 °C for short durations of 5–30 minutes has been shown to be effective. thieme-connect.deuni-konstanz.de

An alternative strategy to prevent decarboxylation involves the use of protected forms of 3,4-diaminobenzoic acid, such as its methyl ester or a di-Boc-protected derivative. thieme-connect.deuni-konstanz.de These protecting groups can be removed in a subsequent step after the quinoxaline ring has been formed, thus avoiding the harsh conditions that lead to the loss of the carboxylic acid functionality. thieme-connect.deuni-konstanz.de

Targeted Functional Group Transformations towards Carboxylic Acid Functionality

An alternative synthetic route to this compound involves the initial synthesis of a methyl-substituted quinoxaline precursor, followed by the selective oxidation of one of the methyl groups to a carboxylic acid. This approach is particularly useful when the direct condensation with 3,4-diaminobenzoic acid is problematic or when a different substitution pattern is desired.

Oxidation of Methyl-Substituted Quinoxalines to Carboxylic Acids

The oxidation of a methyl group on the quinoxaline ring to a carboxylic acid is a key transformation in the synthesis of compounds like this compound. This can be achieved through both chemical and biocatalytic methods, each with its own set of advantages and challenges.

Chemical oxidation of a methyl-substituted quinoxaline, such as 2,6-dimethylquinoxaline, to the corresponding carboxylic acid can be accomplished using strong oxidizing agents. However, a major challenge in this approach is achieving regioselectivity. When multiple methyl groups are present on the quinoxaline ring, the oxidizing agent may not differentiate between them, leading to a mixture of products. For instance, the oxidation of 2,6-dimethylquinoxaline could potentially yield this compound, 6-methylquinoxaline-2-carboxylic acid, or the dicarboxylic acid derivative. Controlling the reaction conditions to favor the oxidation of the methyl group at the 6-position over the one at the 2-position is a significant synthetic hurdle.

Biocatalytic oxidation offers a promising alternative to traditional chemical methods, often providing higher selectivity under milder reaction conditions. nih.gov Microbial processes have been developed for the oxidation of methylquinoxalines to their corresponding carboxylic acids. acs.orgacs.org For example, the fungus Absidia repens ATCC 14849 has been used for the oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid. acs.orgacs.org This bioconversion proceeds through a stepwise oxidation of the methyl group, first to a hydroxymethyl group, then to an aldehyde, and finally to the carboxylic acid. acs.org

Oxidative Pathways from Hydroxymethyl Quinoxaline Intermediates

One common strategy to introduce a carboxylic acid group at the 6-position of the quinoxaline ring involves the oxidation of a hydroxymethyl group. This transformation is a fundamental process in organic synthesis. For instance, primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents. organic-chemistry.org In a related synthesis, 1-quinoxalin-2-yl-ethanol, a secondary alcohol, has been oxidized to 1-quinoxalin-2-yl-ethanone using chromium trioxide (CrO₃). sapub.org While this specific example illustrates the oxidation of a side-chain alcohol to a ketone, the principle can be extended to the oxidation of a primary alcohol, such as (6-hydroxymethyl)quinoxalin-2-yl)methanol, to the corresponding carboxylic acid.

The choice of oxidant and reaction conditions is crucial to achieve the desired transformation without affecting other sensitive functional groups on the quinoxaline ring. Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and nitric acid. The reaction mechanism typically involves the initial formation of an aldehyde intermediate, which is then further oxidized to the carboxylic acid.

Ester Hydrolysis for Direct Carboxylic Acid Generation

The hydrolysis of an ester group is a direct and widely used method for the synthesis of carboxylic acids. organic-chemistry.orgmnstate.edu This approach is particularly useful for obtaining this compound from its corresponding ester precursor, such as methyl 2-methylquinoxaline-6-carboxylate. The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process that drives the reaction to completion. mnstate.edu The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid. mnstate.edunih.gov For example, a method for synthesizing 3-methyl-quinoxaline-2-carboxylic acid involves the hydrolysis of its ester precursor with a 5%-20% aqueous solution of sodium hydroxide with heating and stirring for 1-6 hours. google.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of advanced techniques for the synthesis of quinoxaline derivatives, including microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edudigitellinc.com This technique has been successfully applied to the synthesis of various quinoxaline derivatives. e-journals.innih.gov

The key advantage of microwave heating is its ability to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and enhanced reaction rates. udayton.edu For instance, a series of quinoxaline derivatives have been synthesized in excellent yields (80-90%) within a short reaction time of 3.5 minutes by the condensation of diamines and dicarbonyls under microwave irradiation in a solvent-free medium. e-journals.in This method is considered cleaner, safer, and more environmentally benign than traditional methods. e-journals.in The synthesis of quinoline-4-carboxylic acid derivatives has also been achieved through a microwave-assisted three-component reaction. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxalines

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–12 hours tandfonline.com | 3.5 - 5 minutes e-journals.inudayton.edu |

| Yield | 34–85% tandfonline.com | 80–90% e-journals.in |

| Conditions | Refluxing in ethanol (B145695) or acetic acid tandfonline.com | Solvent-free or minimal solvent e-journals.inudayton.edu |

| Environmental Impact | Use of volatile organic solvents | Greener, less waste e-journals.in |

Solvent-Free Reaction Conditions in Quinoxaline Synthesis

The use of organic solvents in chemical synthesis is a major contributor to environmental pollution. Therefore, the development of solvent-free reaction conditions is a key aspect of green chemistry. tandfonline.comias.ac.in Several methods have been reported for the synthesis of quinoxaline derivatives under solvent-free conditions, often with the aid of a catalyst and grinding or microwave irradiation. tandfonline.comias.ac.intandfonline.com

For example, a series of quinoxaline derivatives were efficiently synthesized in excellent yields by the reaction of 1,2-diamines and 1,2-diketones with grinding, catalyzed by p-toluenesulfonic acid, at room temperature without any solvent. tandfonline.com This method offers advantages such as convenient manipulation and environmental friendliness. tandfonline.com Another approach utilizes sulfated polyborate as a mild, efficient, and eco-friendly catalyst for the synthesis of quinoxalines under solvent-free conditions, resulting in high yields and short reaction times. ias.ac.in

Ionic Liquid-Mediated Synthesis of Quinoxaline Carboxylic Acids

Ionic liquids (ILs) are salts that are liquid at or near room temperature and have gained significant attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, non-flammability, and high thermal stability. sphinxsai.com They have been successfully employed in the synthesis of quinoxaline derivatives, offering several advantages over traditional solvents. sphinxsai.comrsc.orgjcchems.com

Brønsted acidic ionic liquids, in particular, have been used as efficient and reusable catalysts for the synthesis of quinoxalines. sphinxsai.com For instance, the condensation of o-phenylenediamine (B120857) with α-dicarbonyl compounds can be effectively catalyzed by imidazolium-based ionic liquids, leading to high yields and short reaction times. sphinxsai.com A chemical synthesis method for 3-methyl-quinoxaline-2-carboxylic acid has been developed using an ionic liquid as both the solvent and catalyst for the cyclization and subsequent hydrolysis steps. google.com This method allows the cyclization to occur at room temperature with high yield and purity. google.com Furthermore, the ionic liquid can be recovered and reused, reducing costs and environmental pollution. google.com

Multi-Step Halogenation-Oxidation Strategies

While direct oxidation of a methyl group to a carboxylic acid on the quinoxaline ring can be challenging, multi-step strategies involving halogenation followed by oxidation can provide an alternative route. Recent advancements in C-H functionalization have highlighted the use of directing groups to achieve regioselective halogenation of aromatic compounds. rsc.org

In this context, a hypothetical multi-step synthesis of this compound could involve the initial introduction of a halogen, such as bromine, at the 6-position of a suitable 2-methylquinoxaline precursor. This could potentially be achieved through electrophilic aromatic substitution or a directed C-H halogenation reaction. The resulting 6-halo-2-methylquinoxaline could then be converted to the corresponding carboxylic acid through various methods, such as conversion to an organometallic reagent (e.g., a Grignard reagent) followed by reaction with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. It is important to note that a metal-free method has been developed for the decarboxylative halogenation of carboxylic acids derived from quinoline (B57606). rsc.org

Derivatization Strategies and Chemical Reactivity of 2 Methylquinoxaline 6 Carboxylic Acid

Esterification and Transesterification Reactions

Esterification of the carboxylic acid moiety is a fundamental derivatization strategy for modifying the solubility, stability, and pharmacokinetic properties of 2-methylquinoxaline-6-carboxylic acid. The most common method employed is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. libretexts.orgorganic-chemistry.org

This reaction is typically performed by heating the carboxylic acid with an excess of the desired alcohol, which often serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.comchemistrysteps.com A tetrahedral intermediate is formed, followed by the elimination of water to yield the ester. masterorganicchemistry.com As the reaction is reversible, using a large excess of the alcohol or removing water as it forms helps to drive the equilibrium towards the product. masterorganicchemistry.comchemistrysteps.com

A direct parallel can be drawn from the successful esterification of 2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid, which was converted to its corresponding methyl and ethyl esters by refluxing with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. sapub.org This demonstrates the feasibility of applying classical Fischer esterification conditions to the this compound core.

Table 1: Typical Conditions for Fischer Esterification of Quinoxaline (B1680401) Carboxylic Acids

| Reactant | Alcohol (Solvent) | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | Methyl 2-methylquinoxaline-6-carboxylate | sapub.orglibretexts.org |

| This compound | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | Ethyl 2-methylquinoxaline-6-carboxylate | sapub.orglibretexts.org |

| This compound | Propanol (excess) | TsOH (catalytic) | Reflux, water removal (e.g., Dean-Stark) | Propyl 2-methylquinoxaline-6-carboxylate | chemistrysteps.comjk-sci.com |

While transesterification is a common reaction for converting one ester to another, specific documented examples for 2-methylquinoxaline-6-carboxylate are not prevalent in the reviewed literature. However, the principles of acid- or base-catalyzed transesterification would apply.

Amidation Reactions for Carboxamide Derivatives

The synthesis of carboxamides from this compound represents another critical derivatization pathway, as the amide bond is a key feature in many biologically active molecules. nih.govmdpi.com Direct amidation by heating a carboxylic acid and an amine is often inefficient; therefore, the carboxylic acid is typically activated first. researchgate.netsci-hub.se

A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride. This is achieved by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methylquinoxaline-6-carbonyl chloride is highly electrophilic and reacts readily with a wide range of primary or secondary amines to form the corresponding carboxamide derivatives. nih.govnih.gov Other coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P), have also been successfully used to facilitate amide bond formation with quinoxaline-2-carboxylic acid, a closely related isomer. nih.gov

Research on quinoxaline-2-carboxylic acid has shown that a variety of N-phenyl and N-benzyl carboxamides can be synthesized using the acyl chloride method, highlighting the versatility of this approach for creating a library of derivatives for biological screening. nih.gov These established methods are directly applicable to the 6-carboxylic acid isomer.

Table 2: Synthesis of Carboxamide Derivatives

| Activation Method | Amine Nucleophile | Potential Product | Reference |

|---|---|---|---|

| Acyl chloride formation (SOCl₂ or (COCl)₂) | Aniline | N-phenyl-2-methylquinoxaline-6-carboxamide | nih.gov |

| Acyl chloride formation (SOCl₂ or (COCl)₂) | Benzylamine | N-benzyl-2-methylquinoxaline-6-carboxamide | nih.gov |

| Coupling Agent (e.g., T3P, DCC) | Piperidine | (2-Methylquinoxalin-6-yl)(piperidin-1-yl)methanone | nih.gov |

| Coupling Agent (e.g., T3P, DCC) | Morpholine | (2-Methylquinoxalin-6-yl)(morpholino)methanone | nih.gov |

Nucleophilic Aromatic Substitution and Related Ring Functionalization

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com This reactivity allows for the direct functionalization of the aromatic core, which is a powerful tool for modifying the molecule's properties. SNAr reactions typically require an aromatic ring activated by electron-withdrawing groups and a good leaving group, such as a halide. masterorganicchemistry.comnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. mdpi.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. mdpi.com

A highly relevant study demonstrated this principle in the synthesis of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives. mdpi.com In this work, 6,7-dichloro-3-methylquinoxaline 1,4-dioxides were treated with cyclic amines, such as piperazine. The reaction resulted in the regioselective substitution of the chlorine atom at the C6 position. mdpi.com This regioselectivity is attributed to the C6 carbon being conjugated with the electron-withdrawing group at the C2 position, which stabilizes the intermediate Meisenheimer complex and enhances reactivity at that site. mdpi.com This provides a clear precedent for the functionalization of the 6-position of the this compound scaffold via SNAr, assuming a suitable leaving group is present.

Another related method for C-H functionalization is the Vicarious Nucleophilic Substitution (VNS), which has been explored for quinoxaline N-oxides, allowing for the introduction of various cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) groups. researchgate.netrsc.org

Table 3: Nucleophilic Aromatic Substitution on a Model Halo-Quinoxaline Substrate

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Chloro-2-methylquinoxaline derivative | Piperazine | DMF, 50 °C | 6-(Piperazin-1-yl)-2-methylquinoxaline derivative | mdpi.com |

| 6-Chloro-2-methylquinoxaline derivative | Morpholine | DMF, 50 °C | 6-(Morpholin-4-yl)-2-methylquinoxaline derivative | mdpi.com |

| 6-Chloro-2-methylquinoxaline derivative | Aromatic Amines | Base (e.g., K₂CO₃) | 6-(Arylamino)-2-methylquinoxaline derivative | nih.gov |

Strategic Derivatization for Analytical and Biochemical Applications

The derivatization strategies discussed—esterification, amidation, and nucleophilic aromatic substitution—are frequently employed to generate novel compounds for specific analytical and biochemical purposes. The quinoxaline core is a "privileged structure" in medicinal chemistry, known to be a precursor for compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. sapub.orgipp.pt

For biochemical applications , the synthesis of ester and amide libraries from this compound is a primary strategy for drug discovery. By systematically altering the ester or amide substituent, researchers can explore structure-activity relationships (SAR) to optimize potency and selectivity for a biological target. For instance, studies on the quinoxaline-2-carboxylic acid scaffold have identified specific ester derivatives as potent antitubercular prodrugs and N-substituted carboxamides as potential antineoplastic agents. nih.govnih.gov The synthesis of 1,4-di-N-oxide derivatives of quinoxaline-2-carboxylic acid has yielded compounds with significant activity against Mycobacterium tuberculosis. nih.gov

For analytical applications , derivatization is used to enhance the detectability of molecules in complex biological matrices. While the parent compound may be difficult to analyze via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) due to poor ionization or retention, a derivative can be designed to overcome these issues. nih.gov For example, carboxylic acids can be selectively derivatized with reagents like 4-APEBA in the presence of a coupling agent (EDC) to introduce a permanently charged group and an isotopic signature, which greatly improves MS detection and quantification. nih.govnih.gov This approach could be applied to this compound for targeted metabolomic studies or pharmacokinetic analysis.

Table 4: Application-Oriented Derivatization of the Quinoxaline Carboxylic Acid Scaffold

| Derivative Type | Strategy | Application | Rationale / Example | Reference |

|---|---|---|---|---|

| Esters | Esterification | Biochemical | Create prodrugs for improved cell permeability; screen for antimycobacterial activity. | nih.gov |

| Carboxamides | Amidation | Biochemical | Explore SAR for anticancer or antimicrobial targets; amides are often more stable to hydrolysis than esters. | nih.govnih.gov |

| Amino-substituted Ring | Nucleophilic Aromatic Substitution | Biochemical | Introduce new functional groups to modulate biological activity and target interaction, as seen in antimycobacterial agents. | mdpi.comnih.gov |

| Tagged for MS | Derivatization with specialized reagents (e.g., 4-APEBA) | Analytical | Improve ionization efficiency and introduce isotopic patterns for sensitive and reliable quantification in LC-MS analysis. | nih.govnih.gov |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. By analyzing chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, absorbing in the 160-180 ppm range. libretexts.orglibretexts.org This is slightly more shielded than the carbonyl carbons of aldehydes or ketones. libretexts.orglibretexts.org The remaining signals would correspond to the carbons of the quinoxaline (B1680401) ring and the methyl group. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning these proton and carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylquinoxaline-6-carboxylic acid

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -COOH | ~10.0 - 12.0 | Broad Singlet |

| ¹H | Aromatic-H | ~7.7 - 8.8 | Multiplet |

| ¹H | -CH₃ | ~2.7 | Singlet |

| ¹³C | -COOH | ~165 - 180 | - |

| ¹³C | Aromatic-C | ~128 - 145 | - |

| ¹³C | -CH₃ | ~20 - 25 | - |

Infrared (IR) and UV-Visible Absorption Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic system of a molecule, respectively.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The carboxyl group of this compound has two highly characteristic absorptions: a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band. libretexts.orglibretexts.org The C=O absorption for an aromatic carboxylic acid typically appears around 1710 cm⁻¹. libretexts.org Other expected absorptions include C-H stretching from the methyl and aromatic groups, and C=C and C=N stretching vibrations from the quinoxaline ring.

UV-Visible spectroscopy probes the electronic transitions within the molecule. The quinoxaline ring system is the primary chromophore and is expected to exhibit strong absorption in the UV region. For the parent quinoxaline molecule, absorptions are noted in the UV spectrum. nist.gov The presence of the methyl and carboxylic acid substituents on the ring will modulate the energy of these electronic transitions, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity. While unconjugated carboxylic acids absorb around 210 nm, this peak would be obscured by the much stronger absorptions from the aromatic quinoxaline core. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Methyl C-H | Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₀H₈N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight (188.18 g/mol ). The fragmentation of the molecule provides structural clues. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl radical (•COOH), leading to an [M-45]⁺ peak. libretexts.org Further fragmentation of the stable quinoxaline ring would also be observed. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for sensitive detection and quantification of related quinoxaline carboxylic acids in various matrices. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₁₀H₈N₂O₂]⁺ | - | 188 |

| [C₁₀H₇N₂O]⁺ | •OH | 171 |

| [C₉H₇N₂]⁺ | •COOH | 143 |

| [C₈H₅N₂]⁺ | •COOH, H₂C= | 129 |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles.

This technique would also reveal the supramolecular structure, detailing the intermolecular interactions that govern the crystal packing. For a carboxylic acid, a key feature of interest is the hydrogen bonding pattern. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers in the solid state, a common structural motif for this functional group.

As of this writing, specific crystallographic data for this compound has not been published in the reviewed literature. However, studies on related substituted quinoxaline derivatives demonstrate the utility of this technique in confirming molecular geometry and understanding solid-state packing forces. researchgate.net Such an analysis for this compound would be invaluable for confirming its planar structure and understanding its intermolecular associations.

Coordination Chemistry and Metal Complexes of 2 Methylquinoxaline 6 Carboxylic Acid Derivatives

Synthesis and Preparation of Metal Complexes

The synthesis of metal complexes with 2-Methylquinoxaline-6-carboxylic acid typically involves the reaction of the deprotonated ligand (2-methylquinoxaline-6-carboxylate) with a suitable metal salt in an appropriate solvent. The carboxylate group, being a primary coordination site, readily reacts with metal ions.

General synthetic routes for forming such complexes can be categorized as follows:

Acid-Base Reactions: This common method involves the reaction of this compound with a metal hydroxide (B78521) or oxide.

Salt Metathesis: A prevalent technique where a salt of 2-methylquinoxaline-6-carboxylate (e.g., sodium or potassium salt) is reacted with a metal halide. This results in the precipitation of the metal complex and an alkali metal halide salt.

Protonolysis: Involves the reaction of the carboxylic acid with a metal alkyl complex, leading to the formation of the metal carboxylate and the corresponding alkane.

The choice of solvent is crucial and can influence the final structure and composition of the complex. Common solvents include water, ethanol (B145695), methanol (B129727), and dimethylformamide (DMF). The reaction conditions, such as temperature and pH, also play a significant role in the successful isolation of the desired metal complexes.

While specific synthetic procedures for metal complexes of this compound are not extensively detailed in the public domain, the general principles of transition metal carboxylate complex synthesis are well-established. For instance, the reaction of a metal chloride with the sodium salt of a carboxylic acid in a suitable solvent is a standard approach. wikipedia.org

Structural Characterization and Geometrical Configurations of Metal Complexes

The structural elucidation of metal complexes of this compound is paramount to understanding their properties. Various spectroscopic and analytical techniques are employed for this purpose, including:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the carboxylate group. The difference in the stretching frequencies of the asymmetric (ν_asym) and symmetric (ν_sym) vibrations of the COO- group can indicate whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand framework within the complex, especially for diamagnetic metal complexes.

Elemental Analysis: Confirms the stoichiometric composition of the synthesized complexes.

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the precise three-dimensional structure of a metal complex, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on studies of related quinoxaline (B1680401) derivatives, metal complexes of this compound are expected to exhibit a range of coordination geometries. These can include octahedral, tetrahedral, and square planar arrangements, depending on the metal ion, its oxidation state, and the stoichiometry of the ligands. researchgate.neteurjchem.com For example, complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have been reported to adopt tetrahedral and octahedral geometries. researchgate.net

Table 1: Expected Coordination Geometries of Metal Complexes

| Metal Ion | Typical Coordination Number | Expected Geometry |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(III) | 6 | Octahedral |

This table is based on common coordination geometries for these metal ions and is illustrative of potential structures for complexes with this compound.

Chelating Properties and Ligand Behavior of Quinoxaline Carboxylic Acid Derivatives

This compound is a versatile ligand capable of coordinating to metal ions in several ways. The primary coordination sites are the nitrogen atom of the quinoxaline ring and the oxygen atoms of the carboxylate group. This allows for different binding modes:

Monodentate: The ligand can coordinate to a metal center through one of the carboxylate oxygen atoms.

Bidentate Chelating: The carboxylate group can chelate to a metal ion using both oxygen atoms, forming a stable four-membered ring.

Bidentate Bridging: The carboxylate group can bridge two metal centers.

N,O-Bidentate Chelating: The ligand can coordinate through one of the quinoxaline nitrogen atoms and one of the carboxylate oxygen atoms, forming a five or six-membered chelate ring, which is generally more stable.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. The chelating ability of quinoxaline derivatives is a key feature that contributes to the stability of their metal complexes. ijfans.org

Electrochemical Properties of Metal-Quinoxaline Complexes

The electrochemical behavior of metal complexes provides insights into their redox properties and potential applications in areas such as catalysis and sensing. Cyclic voltammetry (CV) is a common technique used to study the redox processes of these complexes.

For metal complexes of quinoxaline derivatives, the redox activity can be either metal-centered or ligand-centered. In many cases, quasi-reversible or irreversible redox waves are observed, corresponding to the oxidation or reduction of the metal ion. For instance, Co(II) and Cu(II) complexes of a Schiff base derived from an isatin (B1672199) derivative exhibited quasi-reversible single-electron transfer processes. electrochemsci.org Similarly, the redox properties of metal complexes with ligands containing pyridazine (B1198779) and pyrazole (B372694) groups have been investigated, showing quasi-reversible one-electron transfer processes for Cu(II), Fe(II), and Ni(II) complexes. analis.com.my

The redox potentials of these complexes are influenced by the nature of the metal ion, the ligand environment, and the solvent system. irjmets.com The study of these properties is crucial for designing complexes with specific electrochemical characteristics for targeted applications.

Table 2: Illustrative Electrochemical Data for Related Metal Complexes

| Complex Type | Redox Process | Potential (V vs. ref) | Reversibility |

| Co(II) Schiff Base | Co(II)/Co(III) | Varies | Quasi-reversible |

| Cu(II) Schiff Base | Cu(II)/Cu(I) | Varies | Quasi-reversible |

| Fe(III) Schiff Base | Fe(III)/Fe(II) | Varies | Quasi-reversible |

| Ni(II) Pyridazine | Ni(II)/Ni(I) | Varies | Quasi-reversible |

This table provides a general representation of electrochemical data that could be expected for metal complexes of quinoxaline derivatives, based on existing literature for similar compounds. electrochemsci.organalis.com.my

Research Applications of Metal Complexes (e.g., in Catalysis, Probing Biological Systems)

While specific research applications for metal complexes of this compound are not yet widely reported, the broader class of quinoxaline-based metal complexes has shown significant promise in various fields.

Catalysis: Metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated catalytic activity in oxidation reactions. For example, they have been shown to catalyze the oxidation of 3,5-di-tert-butylcatechol. researchgate.net The catalytic efficiency is often dependent on the metal ion and the coordination geometry of the complex. ijfans.org

Probing Biological Systems: Quinoxaline derivatives and their metal complexes are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. tandfonline.com Metal complexation can enhance the biological activity of the parent quinoxaline ligand, often attributed to factors like increased lipophilicity, which facilitates cell membrane penetration. tandfonline.com These complexes are also being investigated for their interactions with biological macromolecules like DNA, which could lead to the development of new therapeutic agents. isca.me The ability to probe biological systems with these complexes opens up avenues for the development of new diagnostic and therapeutic tools.

Applications in Materials Science and Engineering

Potential in Electronic Materials and Dyes

Quinoxaline (B1680401) derivatives are widely recognized as versatile building blocks for organic electronic materials due to their intrinsic electron-deficient nature, rigid planar structure, and high electron affinity. qmul.ac.ukbohrium.comcase.edu These characteristics facilitate efficient electron transport, making them suitable for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. qmul.ac.ukbohrium.comresearchgate.net The quinoxaline unit serves as an excellent electron-acceptor, which can be paired with electron-donor moieties to create materials with tailored electronic properties. frontiersin.org

The incorporation of the carboxylic acid group, as seen in 2-Methylquinoxaline-6-carboxylic acid, further enhances its utility, particularly in the realm of dyes and sensors. The quinoxaline skeleton itself can act as a chromophore. qmul.ac.ukbohrium.com Dyes based on this structure have been designed for applications as visible light photoinitiators, which can absorb light and initiate polymerization reactions—a critical process in dental materials and 3D printing. nih.govmdpi.com The ability to create a long-lived excited state allows for efficient chain reactions via intermolecular electron transfer. nih.govmdpi.com The presence of the carboxylic acid provides a convenient anchor point for grafting the molecule onto surfaces or integrating it into larger molecular systems, which is crucial for the development of functional dyes.

Polymer Chemistry: Role in Chain-End Modification and Synthesis of Hyperbranched Polymers

The dual functionality of this compound—a rigid, functional quinoxaline core and a reactive carboxylic acid—lends itself to sophisticated applications in polymer chemistry. The carboxylic acid group can readily undergo reactions like esterification or amidation, allowing the molecule to be incorporated into polymer chains.

One significant application is in the synthesis of hyperbranched polymers. Research has demonstrated the use of a closely related derivative, 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid, as an AB₂ monomer. acs.org This monomer undergoes polycondensation to form a hyperbranched quinoxaline-benzoxazole polymer. acs.org In such a synthesis, a molecule like this compound, which has a single reactive group, is ideally suited for a different role: chain-end modification or "end-capping."

In the same study, a hyperbranched polymer was successfully end-capped with 2,3-diphenylquinoxaline-6-carboxylic acid. acs.org This process of chain-end modification is critical for controlling the properties of the final polymer. By capping the reactive ends of the polymer chains, the quinoxaline moiety can be introduced to precisely control solubility, thermal stability, and the photophysical properties of the macromolecule. acs.org Introducing the this compound unit at the periphery of a polymer could imbue the material with the specific electronic and optical characteristics of the quinoxaline ring. Furthermore, quinoxaline-based copolymers, often designed as Donor-Acceptor (D-A) systems, have been synthesized for various electronic applications, highlighting the importance of the quinoxaline unit in the main polymer chain. rsc.org

Corrosion Inhibition Studies and Mechanistic Investigations

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, including mild steel, in acidic environments. researchgate.netnajah.edu The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves the molecular structure of the quinoxaline compound. The planar quinoxaline ring, with its π-electrons and nitrogen heteroatoms, facilitates strong adsorption onto the metal surface. The presence of a carboxylic acid group, as in this compound, provides an additional site for interaction.

Detailed studies on similar compounds, such as quinoxalone-6-carboxylic acid (Q6CA) and Methyl quinoxaline-6-carboxylate (MQ6CA), have elucidated the protective mechanism. nih.gov

Adsorption Mechanism : The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of inhibitor molecules on the metal. The adsorption is a spontaneous process involving both physisorption (electrostatic interaction) and chemisorption (charge sharing or transfer), with chemisorption being the dominant mode. nih.gov

Inhibitor Type : Potentiodynamic polarization (PDP) studies reveal that these compounds act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net

Protective Film : Electrochemical Impedance Spectroscopy (EIS) confirms the formation of a protective film. The presence of the inhibitor increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), indicating a reduction in the corrosion rate due to the formation of an insulating layer on the surface. researchgate.net

Theoretical studies using Density Functional Theory (DFT) further support these experimental findings, analyzing parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to explain the molecule's ability to donate and accept electrons, facilitating a strong bond with the metal surface. researchgate.net

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) from Gravimetric Analysis | Inhibition Efficiency (%) from EIS | Adsorption Isotherm Model | Inhibitor Type |

|---|---|---|---|---|---|

| Q6CA | 100 | 85.2 | 87.1 | Langmuir | Mixed |

| Q6CA | 200 | 90.5 | 91.3 | Langmuir | Mixed |

| Q6CA | 300 | 93.1 | 94.0 | Langmuir | Mixed |

| MQ6CA | 100 | 88.4 | 89.5 | Langmuir | Mixed |

| MQ6CA | 200 | 92.8 | 93.6 | Langmuir | Mixed |

| MQ6CA | 300 | 95.2 | 96.1 | Langmuir | Mixed |

Data is representative of studies on closely related quinoxaline-6-carboxylic acid derivatives as reported in scientific literature. nih.gov

Development of Quinoxaline-Based Sensitizers for Dye-Sensitized Solar Cells

The typical structure of an organic sensitizer (B1316253) for DSSCs is a Donor-π bridge-Acceptor (D-π-A) configuration. In this framework, the quinoxaline moiety is a powerful electron-accepting unit due to the high electron affinity of its two symmetric nitrogen atoms. case.edu Novel sensitizers have been developed using a D-A-π-A structure, where the quinoxaline unit acts as an auxiliary acceptor, further enhancing charge separation and shifting the absorption spectrum to longer wavelengths. researchgate.netrsc.orgresearchgate.net

This compound possesses two of the three critical components for a sensitizer:

The Acceptor Core : The quinoxaline ring itself serves as a potent electron-accepting unit.

The Anchoring Group : The carboxylic acid (-COOH) group is a crucial functional group that anchors the dye molecule to the surface of the semiconductor electrode, typically titanium dioxide (TiO₂). This anchoring is essential for efficient electron injection from the photo-excited dye into the conduction band of the TiO₂. researchgate.net

Biological Research Applications and Mechanistic Insights in Vitro Focus

Involvement in Advanced Glycation End Product (AGE) Pathway Research

2-Methylquinoxaline-6-carboxylic acid is a pivotal compound utilized in the investigation of the advanced glycation end product (AGE) pathway. Its significance lies in its role as a structural component of haptens for the development of specific antibodies. These antibodies are instrumental in detecting and characterizing crucial, yet transient, intermediates formed during the Maillard reaction, a non-enzymatic process also known as glycation. The formation of AGEs through this pathway is implicated in the age-related decline of tissue function and the pathogenesis of diabetic complications. Research has focused on using derivatives of this compound to create immunological tools that can identify dideoxyosones, which are key intermediates in the formation of AGEs from Amadori products. nih.gov

Derivatization of Dideoxyosone Intermediates in Glycation

Dideoxyosones are highly reactive dicarbonyl compounds that represent a critical stage in the complex cascade of reactions leading to AGE formation. nih.gov Due to their transient nature, direct detection and quantification in biological systems are challenging. To overcome this, a chemical derivatization strategy is employed. Dideoxyosones react with o-phenylenediamine (B120857) (OPD) to form stable quinoxaline (B1680401) derivatives. This reaction effectively traps the dideoxyosone intermediates, converting them into a more readily detectable form. nih.gov

The study of these quinoxaline products provides indirect but specific evidence for the formation of dideoxyosones during the glycation of proteins. The specific structure of the resulting quinoxaline depends on the parent sugar and the reaction conditions. For instance, research has shown that the reaction of OPD with proteins modified by sugars like ribose and fructose (B13574) leads to the formation of specific quinoxaline structures that can be targeted for immunological detection. nih.gov The use of this compound as a basis for an antibody epitope allows for the specific recognition of these derivatized intermediates. nih.gov

Development and Application of Monoclonal Antibodies in Glycation Research

A significant advancement in glycation research has been the development of a monoclonal antibody specifically designed to recognize quinoxaline structures derived from dideoxyosone intermediates. nih.gov This was achieved by using 2-methylquinoxaline-6-carboxylate as a hapten, which was coupled to keyhole limpet hemocyanin (KLH) to make it immunogenic. The resulting monoclonal antibody demonstrated a strong affinity for the 2-methylquinoxaline (B147225) moiety, enabling the sensitive detection of these structures. nih.gov

The application of this antibody has provided substantial mechanistic insights. In studies using RNase A as a model protein, the antibody showed strong reactivity with proteins modified by ribose and fructose in the presence of OPD, and weaker reactivity with those modified by glucose and ascorbate. nih.gov This suggests that different sugars may lead to varying levels of dideoxyosone formation.

Further research utilized high-performance liquid chromatography (HPLC) to isolate and characterize the specific products from a reaction mixture of Nα-hippuryl-L-lysine, ribose, and OPD that were recognized by the antibody. This led to the identification of diastereoisomers of N1-benzoylglycyl-N6-(2-hydroxy-3-quinoxalin-2-ylpropyl)lysine as the most reactive products, and another less reactive product identified as N1-benzoylglycyl-N6-[2-hydroxy-2-(3-methylquinoxalin-2-yl)ethyl]lysine. nih.gov The development of this monoclonal antibody based on the this compound structure has thus provided a unique and powerful tool for confirming the existence of the dideoxyosone pathway in glycation and for studying its role in the progression of diabetes and aging. nih.gov

| Antibody Target Specificity and Identified Products | |

| Hapten Used for Antibody Development | 2-methylquinoxaline-6-carboxylate coupled to keyhole limpet hemocyanin |

| Primary Reactivity of Antibody | Strong preference for the 2-methyl group on the quinoxaline ring |

| Protein Reactivity (in presence of OPD) | Strong: Ribose-modified RNase A, Fructose-modified RNase A |

| Weak: Glucose-modified RNase A, Ascorbate-modified RNase A | |

| Identified Antibody-Reactive Products | |

| Most Reactive | Diastereoisomers of N1-benzoylglycyl-N6-(2-hydroxy-3-quinoxalin-2-ylpropyl)lysine |

| Less Reactive | N1-benzoylglycyl-N6-[2-hydroxy-2-(3-methylquinoxalin-2-yl)ethyl]lysine |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoxaline (B1680401) derivatives. For 2-Methylquinoxaline-6-carboxylic acid, reverse-phase HPLC is typically the method of choice. This approach separates compounds based on their polarity, using a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that C18 (octadecylsilane) columns are highly effective for the separation of quinoxaline carboxylic acids. nih.govnih.govnih.gov The mobile phase commonly consists of a mixture of an aqueous component, often acidified with formic acid or phosphoric acid, and an organic solvent such as acetonitrile or methanol (B129727). nih.govsielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is generally performed using a UV detector, as the quinoxaline ring system is a strong chromophore. Purity analysis of related quinoxaline derivatives has been successfully performed using reverse-phase columns with eluents like phosphoric acid and acetonitrile. mdpi.com Methods for the simultaneous determination of related compounds like quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA) have been established using acid hydrolysis for sample preparation, followed by liquid-liquid extraction and solid-phase extraction for cleanup before HPLC analysis. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Quinoxaline Carboxylic Acids

| Parameter | Condition | Source |

| Column | Reverse-Phase C18 (e.g., Agilent ZORBAX SB-C18, Waters Xterra MS C18) | nih.govnih.gov |

| Mobile Phase A | 0.1-0.2% Formic Acid in Water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govsielc.com |

| Elution Mode | Gradient | nih.gov |

| Detection | UV Spectrophotometry | nih.gov |

| Sample Preparation | Acid Hydrolysis, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, due to the polar carboxylic acid group, is non-volatile and prone to thermal degradation. Therefore, a chemical modification step known as derivatization is essential prior to GC-MS analysis. gcms.cz

The primary goal of derivatization is to convert the polar carboxylic acid functional group into a less polar, more volatile ester or silyl ester. colostate.edu Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (like BF₃) to form a methyl ester. This process, known as alkylation, yields stable and volatile derivatives suitable for GC analysis. gcms.czchromforum.org

Silylation: Replacing the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylated derivatives exhibit increased volatility and thermal stability. gcms.czchromforum.org

Once derivatized, the resulting volatile compound can be separated on a GC column (e.g., a 2% OV-210 packed column, as used for other trimethylsilylated quinoxalines) and detected by a mass spectrometer. tandfonline.com The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification.

Spectrophotometric Determination Methods

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, can be used for the quantification of this compound. While simple, unconjugated carboxylic acids typically absorb at low wavelengths (around 210 nm) which can be subject to interference, the absorption profile of this compound is dominated by its quinoxaline ring system. libretexts.org The quinoxaline structure is a significant chromophore that absorbs light in the UV-A and visible regions of the electromagnetic spectrum. researchgate.net

The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally in a specific solvent, but related quinoxaline derivatives show characteristic absorption spectra with maxima often located between 350 nm and 450 nm. researchgate.net This property allows for its quantification using a standard calibration curve based on Beer-Lambert's law, provided the sample matrix is not overly complex or that appropriate sample cleanup is performed to remove interfering substances.

Advanced Mass Spectrometry Techniques (e.g., LC-ESI-MS/MS, Selected Reaction Monitoring)

For highly sensitive and selective quantification, especially in complex biological or environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique combines the separation power of HPLC with the detection specificity of a triple quadrupole mass spectrometer.

The analysis is typically performed using an electrospray ionization (ESI) source, usually in the positive ion mode (ESI+), which generates the protonated molecular ion [M+H]⁺ of the target analyte. nih.govspkx.net.cn The core of the high selectivity lies in the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govnih.gov In an SRM experiment, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion ([M+H]⁺). This isolated ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) is then set to monitor for one or more specific, characteristic fragment ions (product ions). cuni.cz The specific precursor-to-product ion pair is called a "transition" and provides a very high degree of certainty in both identification and quantification, minimizing interference from matrix components. nih.gov

Numerous studies on the closely related isomer, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), demonstrate the power of this approach. These methods show excellent linearity and low limits of detection (LOD), often in the low µg/kg range. nih.govnih.gov

Table 2: Typical LC-MS/MS Parameters for Analysis of Quinoxaline Carboxylic Acid Isomers

| Parameter | Condition | Source |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC) | nih.govspkx.net.cn |

| Column | ACQUITY UPLC BEH C18 or equivalent | spkx.net.cnchromatographyonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | spkx.net.cn |

| Mobile Phase B | Methanol or Acetonitrile | spkx.net.cn |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govspkx.net.cn |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Precursor Ion (Q1) | [M+H]⁺ | nih.gov |

| Product Ion(s) (Q3) | Specific fragments generated by collision-induced dissociation | nih.gov |

| Quantification | External or Internal Standard Method | nih.govnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Atom-Economical Synthetic Pathways

The classical synthesis of quinoxaline (B1680401) derivatives, typically involving the condensation of o-phenylenediamines with α-dicarbonyl compounds, often requires harsh reaction conditions, strong acid catalysts, and extended reaction times. nih.gov Future research will focus on developing more efficient, novel, and atom-economical synthetic routes for 2-Methylquinoxaline-6-carboxylic acid.

A primary trend is the shift towards advanced catalytic systems that offer high yields under mild conditions. orientjchem.org The use of transition-metal-free catalysis, for instance, presents an eco-friendly and cost-effective alternative. nih.gov Organocatalysts like camphor (B46023) sulfonic acid have already demonstrated success in producing quinoxaline derivatives efficiently in green solvents such as ethanol (B145695). ijrar.org The exploration of reusable nanocatalysts and solid acid catalysts, such as TiO2-Pr-SO3H, also represents a promising frontier, facilitating easier product separation and catalyst recycling. nih.gov These modern methods not only improve efficiency but also align with the principles of sustainable chemistry by minimizing waste and energy consumption. benthamdirect.com

| Synthetic Method | Typical Catalysts/Conditions | Advantages | Future Application for this compound |

| Traditional Condensation | Refluxing in ethanol or acetic acid | Simple procedure | Baseline for improvement |

| Organocatalysis | Camphor sulfonic acid, Phthalic acid | Metal-free, mild conditions, often recyclable ijrar.orgsphinxsai.com | Development of highly efficient, scalable, and green synthesis protocols. |

| Heterogeneous Catalysis | Alumina-supported molybdophosphovanadates | Recyclable, easy separation, thermally stable nih.gov | Creation of continuous flow synthesis systems for industrial-scale production. |

| Microwave-Assisted Synthesis | Various catalysts or solvent-free | Drastically reduced reaction times, improved yields benthamdirect.com | Rapid synthesis of a library of derivatives for screening purposes. |

| Transition-Metal-Free Reactions | Graphene oxide, various organocatalysts | Avoids toxic and expensive metals, sustainable nih.gov | Environmentally benign synthesis pathways from readily available precursors. |

Deeper Exploration of Structure-Activity Relationships in Biological Systems

Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govrsc.orgwisdomlib.org For this compound, a deeper, more systematic exploration of its structure-activity relationships (SAR) is a critical future direction. This involves targeted modifications of the molecule to understand how specific structural features influence its biological effects.

Future SAR studies should focus on three primary regions of the molecule:

The Carboxylic Acid Group (Position 6): This functional group is a prime target for modification. Converting the carboxylic acid to a variety of esters, amides, or hydrazides could significantly impact the compound's polarity, solubility, and ability to interact with biological targets. mdpi.com

The Methyl Group (Position 2): Altering the size and electronic nature of this substituent could fine-tune the compound's activity. Replacing the methyl group with larger alkyl chains, aromatic rings, or functional groups capable of hydrogen bonding could lead to enhanced potency or selectivity for specific biological targets. nih.gov

The Quinoxaline Ring: Introducing various substituents (e.g., halogens, nitro groups, or methoxy (B1213986) groups) onto the benzene (B151609) portion of the quinoxaline ring can modulate the molecule's electronic properties and lipophilicity, which are key determinants of biological activity. mdpi.comnih.gov

A thorough investigation of these modifications will allow for the rational design of new derivatives with improved therapeutic potential and a better understanding of their mechanism of action. nih.gov

Advanced Materials Science Applications and Device Integration

The inherent electronic properties of the quinoxaline ring make it an attractive component for advanced materials. The pyrazine (B50134) ring within the quinoxaline structure is electron-deficient, making these compounds excellent candidates for use as electron-transporting materials (ETMs) or n-type semiconductors in organic electronic devices. nih.gov

Future research on this compound in materials science will likely focus on its role as a versatile building block for:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as host materials, emitters, and electron-accepting units in OLEDs. researchgate.netresearchgate.net The carboxylic acid functional group on this compound provides a convenient handle for polymerization or for linking it to other chromophores to create novel materials for OLED applications.

Organic Solar Cells (OSCs): As strong electron-accepting units, quinoxaline derivatives have been incorporated into non-fullerene acceptors for OSCs, achieving high power conversion efficiencies. nih.govnih.gov The development of polymers or small molecules derived from this compound could lead to new, efficient materials for solar energy conversion.

Sensors and Electrochromic Devices: The electronic properties of quinoxaline-based materials can be tuned to respond to external stimuli, making them suitable for chemical sensors and electrochromic ("smart glass") applications. nih.gov

The ability to modify this compound at multiple positions allows for the fine-tuning of its optical and electronic properties, such as its energy levels (HOMO/LUMO) and absorption spectrum, which is crucial for optimizing device performance.

| Device Application | Role of Quinoxaline Derivative | Potential of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, host, or emitter researchgate.net | Can be functionalized via the carboxylic acid to create polymers or dendrimers with tailored properties for efficient light emission. |

| Organic Solar Cells (OSCs) | Non-fullerene acceptor, component of donor polymers | Serves as a strong electron-accepting building block to design new materials for efficient charge separation and collection. nih.gov |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | The electron-deficient quinoxaline core is ideal for creating materials that predominantly transport electrons. nih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary acceptor, π-bridge in dyes | Can be incorporated into complex dyes to enhance light absorption and facilitate efficient electron injection. nih.gov |

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is a powerful trend in modern chemical research. For this compound, integrating these methodologies will be essential for accelerating the discovery and development of new derivatives with desired properties.

Computational tools, particularly Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. researchgate.netscispace.com Future research should leverage these tools to:

Predict Electronic and Optical Properties: DFT calculations can accurately model the HOMO/LUMO energy levels, band gaps, and absorption spectra of new derivatives, guiding the design of materials for specific electronic applications. researchgate.net

Simulate Biological Activity: Molecular docking studies can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. tandfonline.comrsc.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Understand Reaction Mechanisms: Computational chemistry can elucidate the mechanisms of new synthetic reactions, helping to optimize conditions and improve yields. iiste.org

By using computational predictions to guide experimental work, researchers can save significant time and resources, focusing their efforts on the molecules most likely to succeed. This integrated approach will be crucial for unlocking the full potential of this compound in both medicine and materials science.

Green Chemistry and Sustainable Synthesis Innovations in Quinoxaline Research

In line with the global push for sustainability, a major future direction for all chemical synthesis is the adoption of green chemistry principles. ijirt.org Research on this compound will increasingly focus on developing environmentally benign and sustainable manufacturing processes.

Key innovations in this area include:

Use of Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. researchgate.netripublication.com Some methods even allow for catalyst-free synthesis in methanol (B129727) at room temperature, offering a remarkably simple and green route. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times while consuming less energy than traditional heating methods. benthamdirect.comijirt.org

Biodegradable and Recyclable Catalysts: The development of catalysts derived from renewable sources or those that can be easily recovered and reused minimizes waste and environmental impact. jocpr.com Organocatalysts like phthalic acid offer a simple, efficient, and green option for quinoxaline synthesis at room temperature. sphinxsai.com

The integration of these green chemistry principles will not only make the synthesis of this compound and its derivatives more sustainable but also more economically viable, paving the way for its potential large-scale application in industry. ekb.eg

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Methylquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized for yield?

- Answer : The synthesis of quinoxaline derivatives typically involves cyclization reactions. For example, the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) is adaptable for quinoxaline synthesis by using appropriate diketones or diamines as precursors . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents like methyl groups at specific positions. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C for cyclization), and solvent systems (e.g., DMF or ethanol/water mixtures) to enhance yield. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and functional groups (e.g., carboxylic acid proton at δ 12–14 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Purity assessment (>95% is standard for research-grade compounds).

- X-ray Crystallography : For definitive structural elucidation, if single crystals are obtainable .

Q. What in vitro assays are typically used to evaluate the biological activity of quinoxaline derivatives?

- Answer : Anticancer potential is assessed via cell viability assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7). IC values are calculated to quantify potency. Mechanism-of-action studies may include apoptosis assays (Annexin V staining) or enzyme inhibition tests (e.g., kinase assays) .

Advanced Questions

Q. How can computational tools assist in retrosynthetic planning and structure-activity relationship (SAR) studies for quinoxaline derivatives?

- Answer :

- Retrosynthesis : Tools like Reaxys or Pistachio databases predict feasible routes by analyzing bond disconnections and precursor availability .

- SAR Studies : Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO/LUMO energies), while molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., DNA topoisomerases) .

Q. What strategies address discrepancies in biological activity data across studies involving quinoxaline derivatives?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Standardizing protocols (e.g., identical cell passage numbers).

- Validating results across multiple assays (e.g., combining MTT with clonogenic assays).

- Replicating studies in independent labs to confirm reproducibility .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Answer :

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst Efficiency : Use recyclable catalysts (e.g., immobilized palladium nanoparticles).

- Energy Reduction : Microwave-assisted synthesis reduces reaction times and energy consumption .

Q. What are the challenges in scaling up the synthesis of quinoxaline derivatives, and how can they be mitigated?

- Answer : Scaling issues include exothermic reactions and purification bottlenecks. Solutions:

- Continuous Flow Reactors : Improve heat dissipation and reproducibility for cyclization steps.

- Automated Chromatography : Accelerate purification in large-scale syntheses .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.